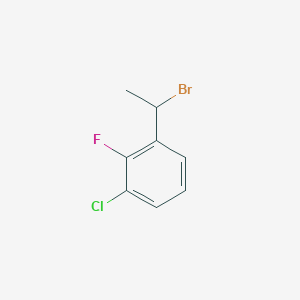

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Bromoethyl)benzene” is a compound that has been used in various chemical reactions . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

While specific synthesis methods for “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” were not found, a related compound, “2-(1-bromoethyl)-7-methoxy-3-nitrodibenzo[b,d]furan (8)”, was synthesized by introducing PPh3-polymer supported and CBr4 to compound 7 in CH2Cl2 in an ice bath .

Molecular Structure Analysis

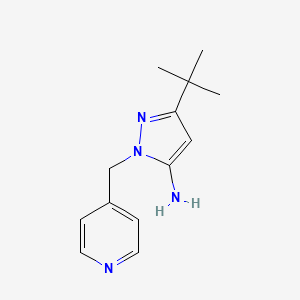

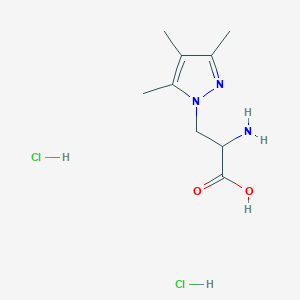

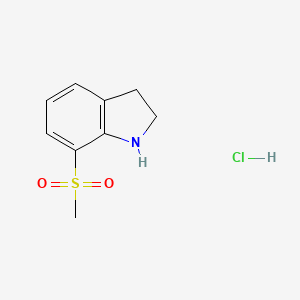

The molecular structure of “1-(1-Bromoethyl)benzene” includes a benzene ring with a bromoethyl group attached . The exact structure of “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” would likely be similar, with additional chloro and fluoro substituents on the benzene ring.

Chemical Reactions Analysis

Epoxides, which are cyclic ethers, are susceptible to cleavage by bases . This might be relevant if “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” can form an epoxide intermediate in some reactions. Additionally, exhaustive oxidation of organic molecules by KMnO4 will proceed until the formation of carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Bromoethyl)benzene” include a molecular weight of 185.06 g/mol and a molecular formula of C8H9Br . It’s important to note that the properties of “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” would be different due to the additional chloro and fluoro substituents.

Scientific Research Applications

Controlled Radical Polymerization

This compound is utilized in the controlled radical polymerization of styrene. This process allows for the creation of polymers with predetermined molecular weights and reduced molecular weight distributions, which is crucial for producing materials with specific mechanical and chemical properties .

Asymmetric Esterification

In the presence of a chiral cyclic guanidine, “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” is used for the asymmetric esterification of benzoic acid. This method is significant in the synthesis of chiral molecules, which are essential for the creation of pharmaceuticals and agrochemicals .

Atom Transfer Radical Polymerization (ATRP)

This compound serves as an initiator in ATRP for synthesizing bromine-terminated polymers like polyp-methoxystyrene and polystyrene. ATRP is a type of living polymerization that allows for the synthesis of polymers with complex architectures .

Synthesis of Bromine-Terminated Polymers

The compound is instrumental in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene . These polymers have applications in creating block copolymers and modifying surfaces with polymer brushes .

Mechanism of Action

Target of Action

Organic compounds like “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” could potentially interact with a variety of biological targets. These could include proteins, enzymes, or receptors within the body. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound could interact with its targets through various types of chemical reactions. For instance, it might bind to a protein or enzyme, altering its function. Alternatively, it could participate in a chemical reaction, leading to the formation of a new compound .

Biochemical Pathways

The compound could potentially affect various biochemical pathways within the body. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it could bind to a receptor, triggering a signaling pathway .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, while its chemical structure could influence how it’s metabolized and excreted .

Result of Action

The effects of the compound at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .

Action Environment

Various environmental factors could influence the action, efficacy, and stability of the compound. These could include the pH of the environment, the presence of other compounds, and the temperature .

Safety and Hazards

properties

IUPAC Name |

1-(1-bromoethyl)-3-chloro-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGPZZDWBXMVEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803582-23-1 |

Source

|

| Record name | 1-(1-bromoethyl)-3-chloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

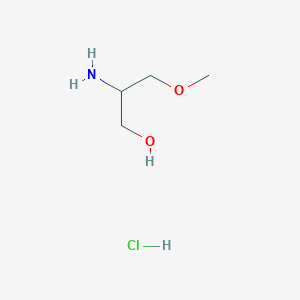

![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)